Acetyl iodide Acetyl iodide Acetyl iodide appears as a colorless, fuming liquid with a pungent odor. Soluble in benzene and ether (Merck 11th ed., 1989). Vapors are irritating to the eyes and mucous membranes. Vapor causes pulmonary edema. Corrosive to metals and skin.
Brand Name: Vulcanchem
CAS No.: 507-02-8
VCID: VC3692569
InChI: InChI=1S/C2H3IO/c1-2(3)4/h1H3
SMILES: CC(=O)I
Molecular Formula: C2H3IO
Molecular Weight: 169.95 g/mol

Acetyl iodide

CAS No.: 507-02-8

Cat. No.: VC3692569

Molecular Formula: C2H3IO

Molecular Weight: 169.95 g/mol

* For research use only. Not for human or veterinary use.

Acetyl iodide - 507-02-8

Specification

CAS No. 507-02-8
Molecular Formula C2H3IO
Molecular Weight 169.95 g/mol
IUPAC Name acetyl iodide
Standard InChI InChI=1S/C2H3IO/c1-2(3)4/h1H3
Standard InChI Key LEKJTGQWLAUGQA-UHFFFAOYSA-N
SMILES CC(=O)I
Canonical SMILES CC(=O)I
Boiling Point 108.0 °C

Introduction

Physical Properties

Acetyl iodide possesses distinctive physical characteristics that influence its behavior and applications. The following table summarizes its key physical properties:

PropertyValueSource
Chemical FormulaC₂H₃IO
Molecular Weight169.949 g/mol
CAS Registry Number507-02-8
IUPAC NameEthanoyl iodide
Physical StateColorless liquid (turns brown on air exposure)
Density2.193 g/cm³
Boiling Point108°C
Flash Point17.6°C
Refractive Index1.5491 (nD20)
SolubilitySoluble in benzene and ether; reacts with water

The compound turns brown upon exposure to air as it reacts exothermically with atmospheric moisture, producing hydrogen iodide as a byproduct. This color change serves as a visual indicator of its degradation .

Chemical Properties

Acetyl iodide exhibits several notable chemical properties that distinguish it from other acid halides, particularly in its reactivity patterns with various functional groups.

Reactivity with Water

Acetyl iodide reacts vigorously with water or moisture to produce acetic acid and hydrogen iodide (hydroiodic acid). This hydrolysis reaction is highly exothermic and is represented by the following equation :

C₂H₃IO + H₂O → C₂H₄O₂ + HI

The reaction enthalpy (ΔrH°) for this hydrolysis has been measured to be approximately -93.97 kJ/mol in the liquid phase, indicating its strongly exothermic nature .

Reactions with Carboxylic Acids

Unlike other acid halides such as acetyl chloride, acetyl iodide exhibits unique reactivity with carboxylic acids. Instead of producing anhydrides through typical acylation reactions, it undergoes an iodide/hydroxide exchange with most carboxylic acids :

CH₃C(O)I + RCO₂H → CH₃CO₂H + RC(O)I

This unusual reactivity pattern makes acetyl iodide valuable for certain transformations in organic synthesis, particularly when iodination of carboxylic acids is desired .

Reactivity with Bases

Acetyl iodide reacts vigorously with strong bases such as sodium hydroxide and potassium hydroxide, generating heat. These reactions should be carefully controlled due to their exothermic nature .

Photochemistry and Bond Dissociation

Research has revealed interesting photochemical properties of acetyl iodide. When exposed to ultraviolet radiation (specifically 266 nm wavelength), the compound undergoes C-I bond homolysis. This process has been studied using ultrafast extreme ultraviolet (XUV) transient absorption spectroscopy .

Synthesis and Production

Multiple methods exist for the synthesis of acetyl iodide, both in laboratory and industrial settings.

Laboratory Synthesis

In laboratory settings, acetyl iodide can be prepared through several routes:

  • From acetyl chloride and sodium or potassium iodide:
    CH₃C(O)Cl + NaI → CH₃C(O)I + NaCl

  • From acetic anhydride and hydrogen iodide:
    (CH₃CO)₂O + HI → CH₃C(O)I + CH₃COOH

  • From acetic acid and phosphorus triiodide:
    3CH₃COOH + PI₃ → 3CH₃C(O)I + H₃PO₃

Industrial Production

On an industrial scale, acetyl iodide is generated as a transient intermediate in the Cativa and Monsanto processes, which are the primary industrial routes to acetic acid. In these processes, methyl iodide undergoes carbonylation to form acetyl iodide, which is then quickly converted to the desired products .

It also serves as an intermediate in the production of acetic anhydride from methyl acetate, highlighting its importance in industrial chemistry despite its transient nature in these processes .

Applications and Industrial Uses

Despite its reactive nature, acetyl iodide finds several important applications in chemical synthesis and industrial processes.

Industrial Processes

The most significant industrial use of acetyl iodide is as a transient intermediate in the production of acetic acid through the Cativa and Monsanto processes. These processes involve the carbonylation of methanol, with methyl iodide and acetyl iodide serving as key intermediates .

Organic Synthesis

In organic synthesis, acetyl iodide serves as:

  • An acetylating agent for certain functional groups

  • A source of electrophilic iodine in specific transformations

  • A reagent for the preparation of other iodinated compounds

Pharmaceutical Applications

Acetyl iodide has applications in pharmaceutical synthesis, particularly as an intermediate in the production of contrast agents for medical imaging. According to patent literature, it has been employed in the preparation of 5-amino-2,4,6-triiodobenzene-1,3-dicarbonyl chloride derivatives, which are utilized as contrast agent intermediates .

Recent scientific investigations have provided valuable insights into the photochemical behavior of acetyl iodide, particularly its excited-state dynamics and bond dissociation processes.

Ultrafast Spectroscopy Studies

Research published in 2023 employed ultrafast extreme ultraviolet (XUV) transient absorption spectroscopy to investigate the primary photodissociation dynamics of acetyl iodide. The study revealed that upon 266 nm excitation, the probed I 4d-to-valence transitions show features that evolve on sub-100-femtosecond time scales, providing direct observation of excited-state wavepacket evolution during the dissociation process .

Quantum Chemical Calculations

Complementary theoretical investigations using equation-of-motion coupled cluster with single and double substitutions (EOM-CCSD) revealed that the initial excited states of acetyl iodide have mixed spin character. Time-dependent density functional theory (TDDFT)-driven nonadiabatic ab initio molecular dynamics further elucidated the mechanism of C-I bond homolysis .

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